Myricomplanoside

Descripción

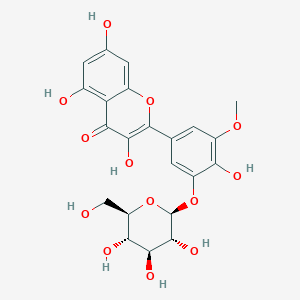

Myricomplanoside (C₂₂H₂₂O₁₃, molecular weight 494.41 g/mol) is a flavonoid glycoside first isolated from Astragalus complanatus (a traditional Chinese medicinal plant) . It is characterized by yellow acicular crystals with a melting point of 255–257°C . Structurally, it features a myricetin aglycone core (a tricyclic flavonol with hydroxyl groups at positions 3', 4', and 5') linked to a glycosidic moiety, contributing to its polarity and solubility in aqueous-organic solvents . Myricomplanoside is notable for its presence in Semen Astragali Complanati, where it coexists with other flavonoid derivatives like complanatuside, neocomplanatuside, and astragalin . Its biosynthesis is influenced by genetic and environmental factors, as evidenced by its absence in the yellow-leaf gl1 mutant of Lagerstroemia indica, suggesting a role in leaf pigmentation and stress response .

Propiedades

Número CAS |

123442-26-2 |

|---|---|

Fórmula molecular |

C22H22O13 |

Peso molecular |

494.4 g/mol |

Nombre IUPAC |

3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C22H22O13/c1-32-11-2-7(21-19(30)17(28)14-9(25)4-8(24)5-10(14)33-21)3-12(15(11)26)34-22-20(31)18(29)16(27)13(6-23)35-22/h2-5,13,16,18,20,22-27,29-31H,6H2,1H3/t13-,16-,18+,20-,22-/m1/s1 |

Clave InChI |

RUJHFBFKZCYVLZ-ROSPJSJWSA-N |

SMILES |

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

SMILES isomérico |

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canónico |

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Otros números CAS |

123442-26-2 |

Sinónimos |

Myricomplanoside; 2-[3-(β-D-Glucopyranosyloxy)-4-hydroxy-5-methoxyphenyl]-3,5,7-trihydroxy-4H-1-benzopyran-4-one |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Myricomplanoside and Analogous Compounds

Key Observations:

Aglycone Diversity: Myricomplanoside’s myricetin core provides three hydroxyl groups on the B-ring, enhancing its antioxidant capacity compared to apigenin derivatives (fewer hydroxyl groups) .

Glycosylation Patterns: Unlike rhein-8-O-β-D-glucopyranoside (an anthraquinone glycoside), myricomplanoside’s glycosylation occurs on a flavonol, affecting its solubility and bioavailability .

Biosynthetic Regulation: Myricomplanoside is absent in the gl1 mutant of Lagerstroemia indica, whereas compounds like volkensiflavone are upregulated, suggesting competitive biosynthetic pathways for phenolic compounds .

Pharmacological and Metabolic Comparison

Table 2: Pharmacological and Metabolic Profiles

Key Findings:

Antioxidant Efficacy: Myricomplanoside’s hydroxylation pattern confers superior radical-scavenging activity compared to apigenin derivatives, as validated by metabolomic profiling .

Mutant-Specific Metabolism: The absence of myricomplanoside in the gl1 mutant correlates with reduced antioxidant capacity, while terpenes and alkaloids dominate the mutant’s metabolic profile .

Therapeutic Potential: While myricomplanoside is less studied in human systems, its structural analogs like complanatuside show documented hepatoprotective effects, suggesting unexplored synergies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.